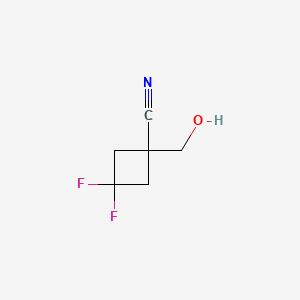![molecular formula C11H9NO3S B13465297 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid CAS No. 944891-43-4](/img/structure/B13465297.png)
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is an organic compound that features a furan ring, a pyridine ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid typically involves the reaction of furan-2-ylmethyl thiol with pyridine-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The furan ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Applications De Recherche Scientifique
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials and as a precursor in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-{[(Furan-2-yl)methyl]sulfanyl}benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyridine ring.
2-(4-formylphenoxymethyl)furan-3-carboxylic acid: Contains a furan ring and a carboxylic acid group but with different substituents.
Uniqueness
2-{[(Furan-2-yl)methyl]sulfanyl}pyridine-3-carboxylic acid is unique due to the presence of both a furan and a pyridine ring, which can confer distinct chemical and biological properties
Propriétés
Numéro CAS |
944891-43-4 |
|---|---|
Formule moléculaire |
C11H9NO3S |
Poids moléculaire |
235.26 g/mol |
Nom IUPAC |
2-(furan-2-ylmethylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO3S/c13-11(14)9-4-1-5-12-10(9)16-7-8-3-2-6-15-8/h1-6H,7H2,(H,13,14) |
Clé InChI |
SUMDJAAOCSPCHV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)SCC2=CC=CO2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


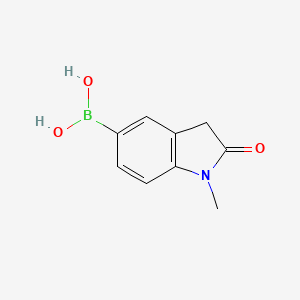
![1-Oxa-9-azaspiro[5.6]dodec-3-ene hydrochloride](/img/structure/B13465222.png)
![6-[(3-Bromophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B13465224.png)

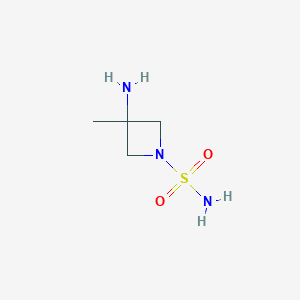

![{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}boronic acid](/img/structure/B13465241.png)
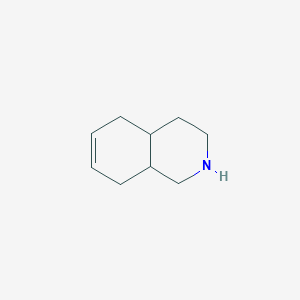

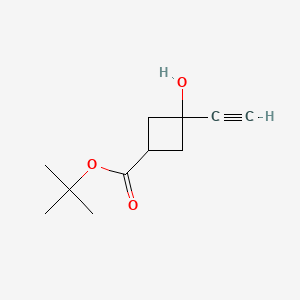
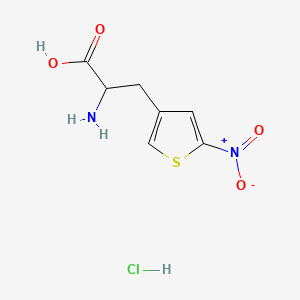
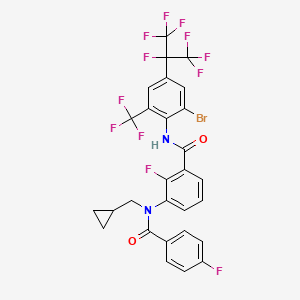
![2-Chloro-1-[1-(trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B13465282.png)
